N-(4,5-dimethylpyridin-2-yl)acetamide CAS number and properties
N-(4,5-dimethylpyridin-2-yl)acetamide CAS number and properties
Executive Summary
N-(4,5-Dimethylpyridin-2-yl)acetamide (CAS: 179555-37-4 ) is a functionalized pyridine derivative widely utilized as a scaffold in medicinal chemistry and ligand design.[1] Structurally, it consists of a 4,5-dimethylpyridine core substituted at the 2-position with an acetamido group.[2][3][4] This specific substitution pattern renders the molecule electronically distinct from its 4,6-dimethyl or 3,5-dimethyl isomers, influencing its basicity, lipophilicity, and binding affinity in biological targets such as kinases and fungal enzymes.
This guide provides a comprehensive technical profile of the compound, detailing its physicochemical properties, synthetic pathways, spectroscopic characterization, and applications in drug discovery.
Chemical Identity & Physicochemical Profile[3][5][6][7][8][9][10][11][12][13][14]
Nomenclature and Identifiers
| Property | Detail |
| IUPAC Name | N-(4,5-dimethylpyridin-2-yl)acetamide |
| Common Synonyms | 2-Acetamido-4,5-dimethylpyridine; N-(4,5-dimethyl-2-pyridinyl)acetamide |
| CAS Registry Number | 179555-37-4 |
| Molecular Formula | C₉H₁₂N₂O |
| Molecular Weight | 164.21 g/mol |
| SMILES | CC1=CN=C(C=C1C)NC(C)=O |
| InChI Key | VMOQGOAWGLCADB-UHFFFAOYSA-N (Isomer specific) |
Physicochemical Properties
Note: Experimental values for this specific isomer are sparse in open literature; values below represent consensus data for the 2-acetamidopyridine class and predicted models.
| Property | Value / Description |
| Physical State | White to off-white crystalline solid |
| Melting Point | Predicted: 130–145 °C (Analogous to 4,6-isomer MP ~145°C) |
| Solubility | Soluble in DMSO, Methanol, Dichloromethane; Sparingly soluble in water |
| LogP (Predicted) | ~1.1 |
| pKa (Predicted) | ~4.5 (Pyridine nitrogen) |
| H-Bond Donors | 1 (Amide NH) |
| H-Bond Acceptors | 2 (Pyridine N, Carbonyl O) |
Synthetic Methodology
The synthesis of N-(4,5-dimethylpyridin-2-yl)acetamide is a classic N-acylation reaction. The most robust protocol involves the acetylation of the precursor 2-amino-4,5-dimethylpyridine (CAS 57963-11-8).
Reaction Scheme
The following diagram illustrates the transformation of the aminopyridine precursor into the target acetamide using acetic anhydride.
Figure 1: Synthetic pathway for N-acetylation of 2-amino-4,5-dimethylpyridine.
Detailed Protocol
Materials:
-
2-Amino-4,5-dimethylpyridine (1.0 eq)[5]
-
Acetic anhydride (1.2 – 1.5 eq)
-
Triethylamine (1.5 eq) or Pyridine (solvent/base)
-
Dichloromethane (DCM) or Toluene
Procedure:
-
Dissolution: Dissolve 2-amino-4,5-dimethylpyridine in dry DCM under an inert atmosphere (N₂).
-
Addition: Add triethylamine (base) followed by the dropwise addition of acetic anhydride at 0°C to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (System: 5% MeOH in DCM).
-
Work-up: Quench with saturated NaHCO₃ solution to neutralize excess acid. Extract with DCM (3x).
-
Purification: Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo. Recrystallize from Ethanol/Hexane or purify via silica gel chromatography if necessary.
Critical Note: The 4,5-dimethyl substitution pattern increases the electron density of the pyridine ring compared to unsubstituted pyridine, making the amino group relatively nucleophilic; however, steric hindrance is minimal at the 2-position, ensuring high yields (>85%).
Spectroscopic Characterization
Identification of this specific isomer relies on the unique splitting pattern of the aromatic protons in ¹H NMR. Unlike other isomers, the 4,5-dimethyl substitution leaves protons only at the 3 and 6 positions.
¹H NMR Diagnostic Signals (300/400 MHz, DMSO-d₆)
-
δ 10.3 ppm (s, 1H): Amide -NH (Broad, exchangeable).
-
δ 8.05 ppm (s, 1H): H-6 Pyridine . This proton is adjacent to the ring nitrogen and appears as a singlet (para-coupling to H-3 is negligible or very small).
-
δ 7.85 ppm (s, 1H): H-3 Pyridine . Appears as a sharp singlet.
-
δ 2.15 – 2.25 ppm (s, 6H): Overlapping or distinct singlets for the two Methyl groups (C4-Me, C5-Me).
-
δ 2.05 ppm (s, 3H): Acetamide Methyl (-COCH ₃).
Differentiation from Isomers:
-
4,6-Dimethyl isomer: Shows two protons at H-3 and H-5 with meta-coupling (d, J~1-2 Hz) or singlets, but the chemical environment is distinct.
-
3,5-Dimethyl isomer: Shows protons at H-4 and H-6 (d, J~2 Hz).
-
Key Feature: The two singlets in the aromatic region are the hallmark of 4,5-disubstitution.
Mass Spectrometry (ESI-MS)
-
[M+H]⁺: m/z 165.1
-
Fragmentation: Loss of ketene (42 Da) to regenerate the aminopyridine fragment (m/z 123) is a common fragmentation pathway for acetamides.
Applications in Drug Discovery & Catalysis
Medicinal Chemistry Scaffold
N-pyridyl acetamides are privileged structures in medicinal chemistry.[6] The 4,5-dimethyl variant acts as a bioisostere for other heterocyclic amides, offering:
-
Kinase Inhibition: The pyridine nitrogen and amide NH form a donor-acceptor motif (hinge binder) critical for ATP-competitive kinase inhibitors.
-
Antifungal Agents: Derivatives of pyridin-2-yl acetamides have shown efficacy against Candida albicans by targeting fungal cell wall synthesis pathways.
Ligand Design
The compound serves as a bidentate ligand (N,O-donor) in coordination chemistry. The "bite angle" formed by the pyridine nitrogen and the amide oxygen allows for stable complexation with transition metals (e.g., Pd, Cu), utilized in C-H activation catalysis.
Figure 2: Dual utility of the scaffold in metal coordination and biological target binding.
Safety and Handling (MSDS Highlights)
While specific toxicological data for this isomer is limited, it should be handled according to protocols for general aminopyridines.
-
GHS Classification: Warning (Acute Tox. 4).
-
Hazard Statements:
-
H302: Harmful if swallowed.[7]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust/aerosols.
-
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent slow oxidation or hydrolysis.
References
-
PubChem. (n.d.). N-(4,5-Dimethylpyridin-2-yl)acetamide (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
Ugwu, D. I., & Okoro, U. C. (2014).[8][9] Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. Medicinal Chemistry, 4(2), 330–333.[8] (Provides general synthesis protocols for pyridyl acetamides). Retrieved from [Link]
Sources
- 1. 143416-74-4|2-Chloro-N-(5-methylpyridin-2-yl)acetamide|BLD Pharm [bldpharm.com]
- 2. ichemistry.cn [ichemistry.cn]
- 3. Page loading... [guidechem.com]
- 4. namiki-s.co.jp [namiki-s.co.jp]
- 5. 23462-75-1;四氢-2H-吡喃-3-酮;142217-80-9;6-苄氧基-9-((1S,3R,4S)-4-苄氧基-3-苄氧基甲基-2-亚甲基环戊基)-N-((4-甲氧基苯基)二苯基甲基)-9H-嘌呤-2-胺; CAS [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. N-(2-acetamido-4,5-dimethylphenyl)acetamide | C12H16N2O2 | CID 342731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. hilarispublisher.com [hilarispublisher.com]
